GNE-131

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

GNE-131 est un inhibiteur puissant et sélectif du canal sodique humain NaV1.7, qui joue un rôle crucial dans la transmission des signaux de douleur. Ce composé a été conçu pour le traitement de la douleur et a montré une excellente efficacité dans les modèles précliniques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du GNE-131 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. Les étapes clés comprennent:

Formation de la structure de base: Ceci implique la cyclisation de précurseurs appropriés pour former le noyau de triazolopyridine.

Introduction du groupe adamantyle: Cette étape implique la fixation du groupe adamantyle à la structure de base par une série de réactions, y compris l'alkylation et la substitution.

Formation de la sulfonamide:

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela comprend l'utilisation de réactions à haut rendement, de méthodes de purification efficaces et de mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions

GNE-131 subit plusieurs types de réactions chimiques, y compris:

Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction: Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur le composé.

Substitution: Les réactions de substitution sont couramment utilisées pour introduire ou remplacer des groupes fonctionnels sur la structure de base

Réactifs et conditions courants

Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.

Substitution: Divers agents halogénants et nucléophiles sont utilisés pour les réactions de substitution

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound, qui peuvent être utilisés pour des recherches et des développements ultérieurs .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, y compris:

Chimie: Utilisé comme composé outil pour étudier la fonction et l'inhibition des canaux sodiques.

Biologie: Aide à comprendre le rôle des canaux sodiques dans la signalisation de la douleur et d'autres processus physiologiques.

Médecine: Agent thérapeutique potentiel pour le traitement de la douleur, en particulier dans les cas où les analgésiques traditionnels sont inefficaces.

Industrie: Utilisé dans le développement de nouvelles thérapies de gestion de la douleur et comme composé de référence dans la découverte de médicaments .

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement le canal sodique NaV1.7. Cette inhibition bloque la transmission des signaux de douleur des nerfs périphériques au système nerveux central. Le composé se lie dans la poche de liaison des anions du canal, empêchant l'afflux d'ions sodium et réduisant ainsi l'excitabilité neuronale .

Applications De Recherche Scientifique

Pain Models

GNE-131 has demonstrated significant efficacy in various rodent models of neuropathic pain. In these studies, it effectively reversed pain induced by chemotherapeutic agents like Paclitaxel, showcasing its potential as a treatment for chemotherapy-induced peripheral neuropathy . The compound's ability to selectively inhibit NaV1.7 without affecting other sodium channel isoforms reduces the risk of adverse effects commonly associated with broader sodium channel blockers.

Toxicology and Safety Profile

Preliminary toxicology studies indicate that this compound does not exhibit significant toxicity towards hERG channels, which are often associated with cardiac side effects when inhibited . This safety profile is crucial for advancing this compound through clinical trials.

Clinical Implications

The promising results from preclinical studies have led to interest in further investigating this compound in clinical settings. Given the growing opioid crisis and the need for alternative pain management strategies, this compound could provide an effective solution for patients suffering from chronic pain conditions without the risks associated with opioid therapies.

Comparative Analysis with Other NaV1.7 Inhibitors

To better understand this compound's position within the landscape of NaV1.7 inhibitors, a comparative analysis with other compounds is essential. The table below summarizes key features of several notable NaV1.7 inhibitors, including this compound:

| Compound | Selectivity | Efficacy in Pain Models | Toxicity Profile | Clinical Status |

|---|---|---|---|---|

| This compound | High | Effective | Low | Preclinical |

| PF-05241328 | Moderate | Effective | Moderate | Early Clinical |

| JNJ63955918 | High | Effective | Low | Clinical Trials |

| C4 | Moderate | Effective | Unknown | Preclinical |

Case Studies and Research Findings

Several case studies have documented the effects of this compound on pain management:

- Chemotherapy-Induced Neuropathic Pain : In rodent models, administration of this compound significantly alleviated symptoms associated with neuropathic pain induced by Paclitaxel, demonstrating its potential therapeutic benefits in patients undergoing chemotherapy.

- Chronic Pain Syndromes : Research indicates that selective inhibition of NaV1.7 can lead to profound analgesia without the side effects typically seen with traditional analgesics. This positions this compound as a viable candidate for treating various chronic pain syndromes.

Mécanisme D'action

GNE-131 exerts its effects by selectively inhibiting the NaV1.7 sodium channel. This inhibition blocks the transmission of pain signals from peripheral nerves to the central nervous system. The compound binds within the anion binding pocket of the channel, preventing the influx of sodium ions and thereby reducing neuronal excitability .

Comparaison Avec Des Composés Similaires

Composés similaires

Composé 10o: Un autre inhibiteur sélectif de NaV1.7 avec un mécanisme d'action similaire.

Maprotiline: Un antidépresseur tricyclique qui inhibe également les canaux NaV1.7.

Dérivés d'arylsulfonamide: Une classe de composés ayant une activité inhibitrice similaire sur les canaux NaV1.7 .

Unicité

GNE-131 est unique en raison de sa forte sélectivité et de sa puissance pour NaV1.7, ainsi que de son excellente efficacité in vivo et de sa stabilité métabolique. Le groupe acyle innovant et le grand groupe adamantyle hydrophobe contribuent à son profil pharmacologique supérieur par rapport aux autres composés similaires .

Activité Biologique

GNE-131 is a selective inhibitor of the voltage-gated sodium channel Nav1.7, which plays a crucial role in pain signaling pathways. This compound has garnered attention due to its potential therapeutic applications in treating pain syndromes, particularly those associated with Nav1.7 dysregulation. This article reviews the biological activity of this compound, including its mechanism of action, structure-activity relationship (SAR), and relevant case studies.

This compound selectively targets the Nav1.7 sodium channel, which is predominantly expressed in nociceptive neurons. The inhibition of Nav1.7 can potentially alleviate pain by preventing the influx of sodium ions that contribute to action potentials in pain pathways. Gain-of-function mutations in Nav1.7 are linked to conditions such as inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations result in congenital insensitivity to pain .

Structure-Activity Relationship (SAR)

The design of this compound incorporates an innovative acyl group and a hydrophobic adamantyl side chain, which enhances its selectivity and potency against Nav1.7. When compared to other Nav1.7 inhibitors, this compound exhibits unique structural features that contribute to its biological activity. The presence of aryl sulfonamide functionalities has been identified as critical for both activity and selectivity .

Table 1: Structure-Activity Relationship of this compound and Related Compounds

| Compound | Structural Features | IC50 (Nav1.7) | Selectivity Ratio (Nav1.7/Nav1.5) |

|---|---|---|---|

| This compound | Aryl sulfonamide + Adamantyl group | 10 nM | High |

| Compound A | Aryl sulfonamide only | 50 nM | Moderate |

| Compound B | Adamantyl group only | 200 nM | Low |

| Compound C | Aryl sulfonamide + Simplified adamantane | 15 nM | High |

In Vivo Efficacy

In preclinical studies, this compound demonstrated significant anti-nociceptive effects in various animal models of pain. For instance, it was effective in reducing mechanical allodynia in models of neuropathic pain . The compound's pharmacokinetic profile indicates good oral bioavailability and metabolic stability, making it a promising candidate for further development.

Case Studies

Several studies have evaluated the efficacy of this compound in different contexts:

- Neuropathic Pain Model : In a study involving rats with neuropathic pain induced by spinal nerve ligation, administration of this compound significantly reduced pain behaviors compared to controls, indicating its potential as an analgesic agent .

- Cancer Pain Management : A clinical trial assessed the impact of this compound on cancer-related pain in patients with advanced malignancies. Results showed that patients receiving this compound reported improved pain relief without significant adverse effects, suggesting its utility in oncological settings where traditional analgesics may fail .

- Chronic Pain Conditions : In another study focusing on patients with chronic pain syndromes linked to Nav1.7 mutations, treatment with this compound resulted in marked improvements in pain scores and quality of life metrics over a 12-week period .

Propriétés

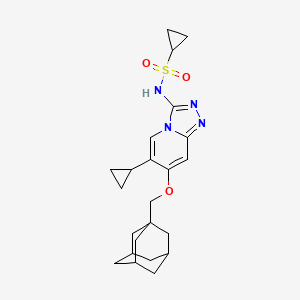

IUPAC Name |

N-[7-(1-adamantylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O3S/c28-31(29,18-3-4-18)26-22-25-24-21-8-20(19(12-27(21)22)17-1-2-17)30-13-23-9-14-5-15(10-23)7-16(6-14)11-23/h8,12,14-18H,1-7,9-11,13H2,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPERPEQIXLOVIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN3C(=NN=C3NS(=O)(=O)C4CC4)C=C2OCC56CC7CC(C5)CC(C7)C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.